

An In-depth Technical Guide to Ethyl p-methylbenzenesulfonate (CAS 80-40-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl p-methylbenzenesulfonate*

Cat. No.: *B128698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

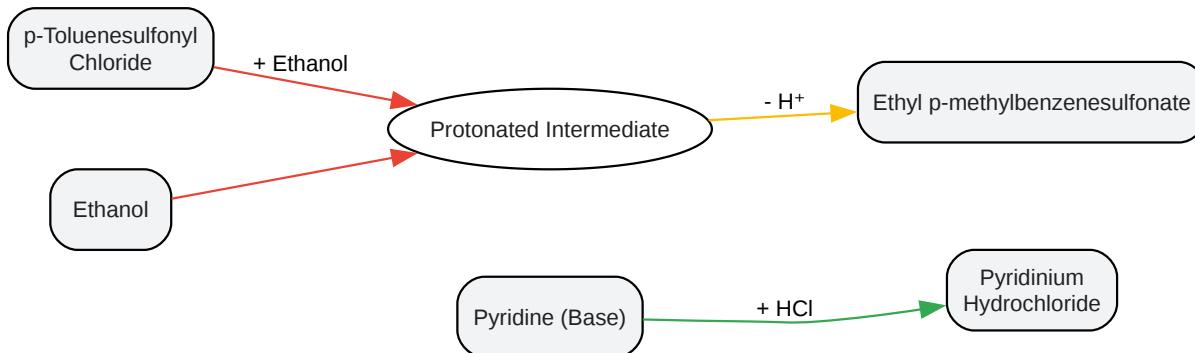
Ethyl p-methylbenzenesulfonate, also known as ethyl tosylate, is a significant organic compound with the CAS number 80-40-0. It is widely utilized in organic synthesis as a potent ethylating agent and finds applications as a plasticizer for cellulose acetate and as an intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action and toxicological profile. Its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) is of particular importance in drug development, necessitating highly sensitive analytical methods for its detection and quantification at trace levels.[2]

Chemical and Physical Properties

Ethyl p-methylbenzenesulfonate is a combustible, unstable solid at room temperature, appearing as monoclinic crystals.[1][3] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and hot acetic acid.[1][2]

Table 1: Physical and Chemical Properties of **Ethyl p-methylbenzenesulfonate**

Property	Value	Reference
CAS Number	80-40-0	[1] [2] [3] [5]
Molecular Formula	C ₉ H ₁₂ O ₃ S	[1] [5]
Molecular Weight	200.26 g/mol	[1] [2]
Melting Point	32-34 °C	[1] [6]
Boiling Point	173 °C @ 15 mmHg	[1]
Density	1.174 g/mL at 25°C	[3] [7]
Flash Point	157 °C (314.6 °F)	[6]
Vapor Pressure	0.000241 mmHg	[1] [4]
Solubility	Insoluble in water; soluble in alcohol, ether, hot acetic acid.	[1] [2]

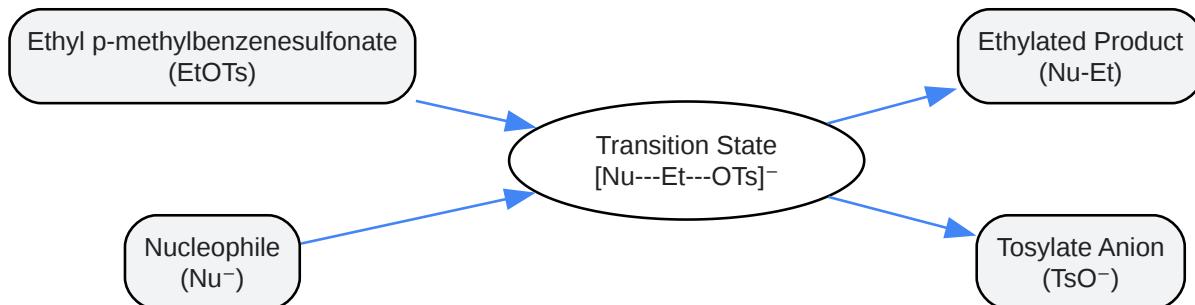

Table 2: Spectroscopic Data of **Ethyl p-methylbenzenesulfonate**

Spectrum Type	Key Peaks/Signals	Reference
¹ H NMR	Data available in spectral collections.	[1]
Mass Spec (GC-MS)	Fragmentation at m/z 155 (CH ₃ C ₆ H ₄ SO ₂ ⁺) and m/z 91 (C ₇ H ₇ ⁺) observed.	[1] [2]
IR Spectroscopy	Strong SO ₃ asymmetric stretching vibrations.	[1] [2]
UV Spectroscopy	Max absorption (in Heptane) at 257 nm, 261 nm, and 267 nm.	[1]

Synthesis and Reactions

Synthesis of Ethyl p-methylbenzenesulfonate

The most common method for the synthesis of **ethyl p-methylbenzenesulfonate** is the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8]



[Click to download full resolution via product page](#)

Synthesis of Ethyl p-methylbenzenesulfonate from p-toluenesulfonyl chloride and ethanol.

Ethylation Reactions

Ethyl p-methylbenzenesulfonate is an effective ethylating agent due to the tosylate group being an excellent leaving group. It readily reacts with nucleophiles to introduce an ethyl group. [3] This reaction is a cornerstone in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3]

[Click to download full resolution via product page](#)

General mechanism of an ethylation reaction using Ethyl p-methylbenzenesulfonate.

Experimental Protocols

Synthesis of Ethyl p-methylbenzenesulfonate

This protocol is adapted from established synthetic methods.[9]

Materials:

- p-Toluenesulfonyl chloride (TsCl)
- Ethanol (absolute)
- Pyridine (dry)
- Dichloromethane (DCM)
- 6M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- 20% Sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice-water bath
- Three-necked flask equipped with a stirrer

Procedure:

- Set up a 200 mL three-necked flask in an ice-water bath and charge it with 3.82 g (20 mmol) of p-toluenesulfonyl chloride and 50 mL of dry pyridine.
- With stirring, slowly add 1.02 mL (20 mmol) of ethanol to the cooled mixture.
- Allow the reaction to proceed with stirring for 3 hours at 0°C.
- After the reaction is complete, add 100 mL of distilled water to the flask.
- Extract the aqueous mixture with dichloromethane (3 x 20 mL).

- Combine the organic layers and wash sequentially with 6M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and 20% NaCl solution (30 mL).
- Dry the organic layer over anhydrous Na₂SO₄ for 8 hours.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield **ethyl p-methylbenzenesulfonate** as a colorless oil. The expected yield is approximately 90%.^[9]

Quantification as a Genotoxic Impurity by HPLC-UV

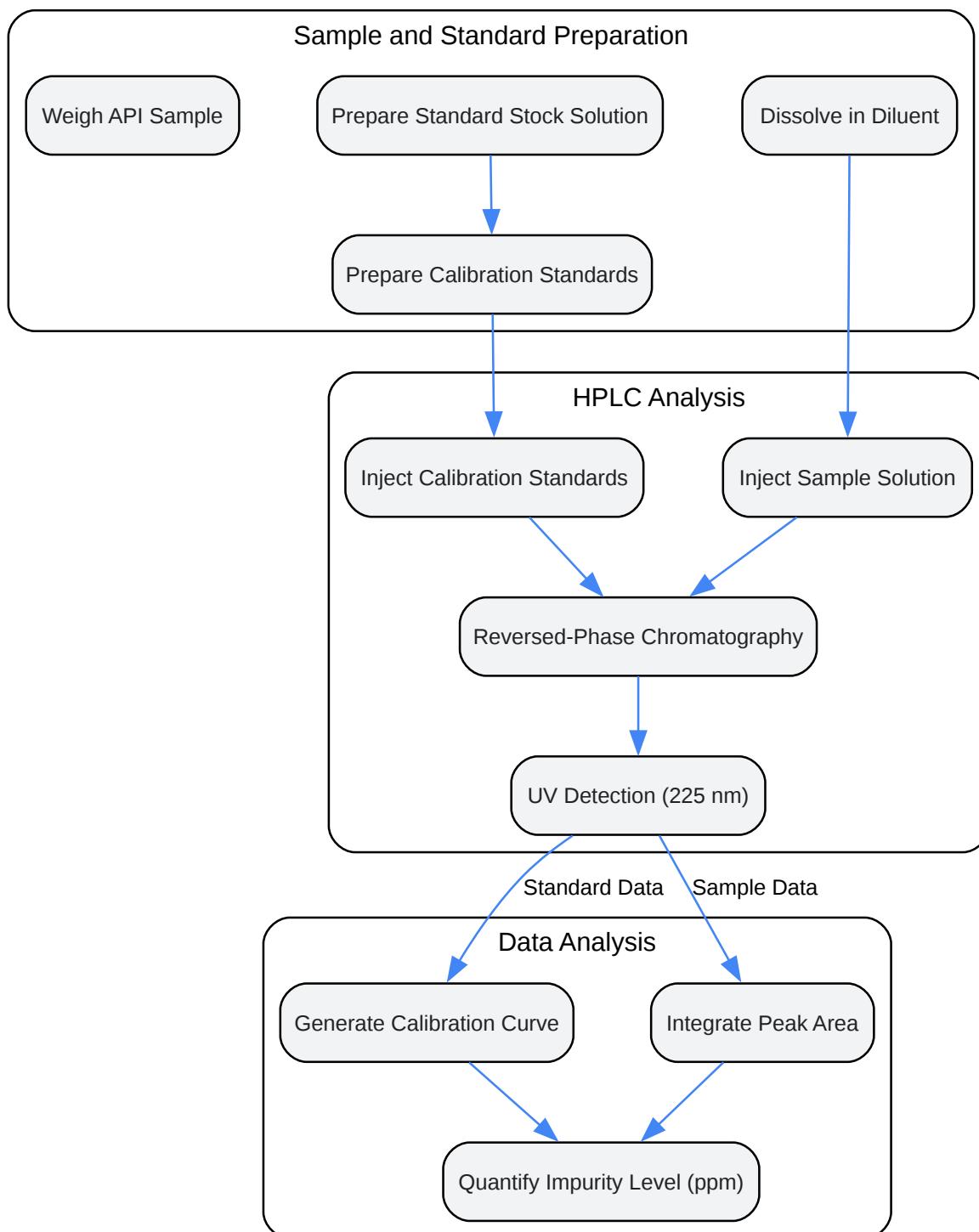
This protocol outlines a method for the trace level quantification of **ethyl p-methylbenzenesulfonate** in an Active Pharmaceutical Ingredient (API).^{[2][4][5]}

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5μm).

Reagents and Solutions:

- Mobile Phase A: 0.1% Orthophosphoric acid in water.^[10]
- Mobile Phase B: Acetonitrile.^[9]
- Diluent: Methanol or a mixture of water and acetonitrile (50/50 v/v).^{[2][4]}
- Standard Stock Solution: Prepare a stock solution of **ethyl p-methylbenzenesulfonate** in the diluent (e.g., 0.6 mg/mL).^[2]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to a suitable upper limit (e.g., 0.01 to 2.5 μg/mL).^[4]
- Sample Solution: Accurately weigh and dissolve the API in the diluent to a known concentration (e.g., 60 mg/mL).^[2]


Chromatographic Conditions:

- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- UV Detection Wavelength: 225 nm.[\[10\]](#)
- Gradient Elution: A gradient program is typically used to separate the analyte from the API and other impurities. An example gradient could be:
 - 0-5 min: 90% A, 10% B
 - 5-20 min: Linear gradient to 50% A, 50% B
 - 20-25 min: Hold at 50% A, 50% B
 - 25.1-30 min: Return to initial conditions and equilibrate.

Procedure:

- Inject the calibration standards to establish a calibration curve.
- Inject the sample solution(s).
- Identify the **ethyl p-methylbenzenesulfonate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **ethyl p-methylbenzenesulfonate** in the sample using the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[9\]](#) For genotoxic impurities, very low detection and quantification limits are required, often in the parts-per-million (ppm) range relative to the API.[\[2\]\[5\]](#)

[Click to download full resolution via product page](#)

Workflow for the quantification of **Ethyl p-methylbenzenesulfonate** as a genotoxic impurity in an API.

Toxicology and Safety

Ethyl p-methylbenzenesulfonate is classified as a potential genotoxic impurity (PGI) due to its ability to act as an alkylating agent, which can lead to the ethylation of DNA.[2][5] This interaction with genetic material can potentially cause mutations, making it a suspected carcinogen.[8] Regulatory agencies such as the FDA and EMA have established stringent limits for such impurities in drug substances, often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a daily intake limit considered to pose a negligible cancer risk.[2][4]

The compound is harmful if swallowed and causes skin and serious eye irritation.[6][11] It is also suspected of causing genetic defects.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]

[Click to download full resolution via product page](#)

*Conceptual diagram of the genotoxicity mechanism of **Ethyl p-methylbenzenesulfonate**.*

Applications

Beyond its role as a potential impurity, **ethyl p-methylbenzenesulfonate** has several industrial applications:

- Ethylating Agent: It is a primary reagent for introducing ethyl groups in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3]
- Plasticizer: It is used as a plasticizer for cellulose acetate, enhancing its flexibility and durability.[1][2]

- **Intermediate in Synthesis:** It serves as a crucial intermediate in various chemical manufacturing processes.[2][3]
- **Ionic Liquid Synthesis:** It is used in the synthesis of certain ionic liquids, particularly those based on imidazolium cations.[2]

Conclusion

Ethyl p-methylbenzenesulfonate is a versatile and important chemical compound with significant applications in organic synthesis and material science. Its role as a potent ethylating agent is well-established. However, for professionals in the pharmaceutical industry, a thorough understanding of its potential as a genotoxic impurity is critical. The implementation of sensitive and validated analytical methods to control its presence in APIs is a regulatory requirement and essential for ensuring patient safety. This guide provides the foundational technical information required for the safe handling, synthesis, and analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. prepchem.com [prepchem.com]

- 9. [jocpr.com](#) [jocpr.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [Organic Syntheses Procedure](#) [orgsyn.org]
- 12. Ethyl p-toluenesulfonate, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl p-methylbenzenesulfonate (CAS 80-40-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128698#ethyl-p-methylbenzenesulfonate-cas-number-80-40-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com